molecular formula C8H8Cl2 B1587315 2-(4-Chlorophenyl)ethyl chloride CAS No. 32327-70-1

2-(4-Chlorophenyl)ethyl chloride

Cat. No. B1587315
Key on ui cas rn: 32327-70-1
M. Wt: 175.05 g/mol
InChI Key: KMXUKZCMNKLUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952197B2

Procedure details

To a 4-L, jacketed glass reactor containing 2-(4-chlorophenyl)ethanol (Compound II) (501 g, 3199 mmol) and N,N-dimethylformamide (12.4 mL, 160 mmol) at 55° C. was slowly charged thionyl chloride (245 mL, 3359 mmol) over 120 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 2 h at 60 to 61° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyliethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to room temperature. The reaction mixture was placed under reduced pressure at 60° C. on a rotary evaporator to remove unreacted thionyl chloride. The reaction mixture (566 g) containing 1-chloro-4-(2-chloroethyl)benzene and N,N-dimethylformamide was isolated as a dark brown oil (99.52 area % by HPLC). 1H NMR (400 Hz, DMSO-d6) δ 3.05 (t, J=6.8 Hz, 2H), 3.87 (t, J=6.8 Hz, 2H), 7.33-7.41 (m, 4H).
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.CN(C)C=O.S(Cl)([Cl:18])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Cl:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
501 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCO
Name
Quantity
12.4 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
245 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 60 to 61° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 120 min
Duration
120 min
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
Reaction conversion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed under reduced pressure at 60° C. on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove unreacted thionyl chloride
ADDITION
Type
ADDITION
Details
The reaction mixture (566 g) containing 1-chloro-4-(2-chloroethyl)benzene
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was isolated as a dark brown oil (99.52 area % by HPLC)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.